Ethyl Spacer Contributes 28.09 Da Molecular Weight Increase vs. Direct Acetamide Analog
The presence of the ethyl spacer in the target compound, absent in its closest analog 2-(4-fluorophenoxy)-N-(naphthalen-1-yl)acetamide (CAS 303092-50-4), results in a quantifiable molecular weight increase of 28.09 g·mol⁻¹ (323.4 vs. 295.31 g·mol⁻¹) . This spacer introduces an additional rotatable bond, enhancing conformational flexibility, which in related acetamide series has been associated with altered target-binding kinetics [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 323.4 g·mol⁻¹ |
| Comparator Or Baseline | 2-(4-fluorophenoxy)-N-(naphthalen-1-yl)acetamide: 295.31 g·mol⁻¹ |
| Quantified Difference | ΔMW = +28.09 g·mol⁻¹ (9.5% increase) |
| Conditions | Calculated from molecular formula; comparator data from supplier catalog |
Why This Matters
For structure-based drug design, the ethyl spacer's spatial separation of the fluorophenoxy and naphthyl-acetamide pharmacophores can critically alter binding-site complementarity, making the target compound non-substitutable by the direct-linked analog.
- [1] Harati K, Kiaei SM, Mahdipour Amjad T, et al. Synthesis and cholinesterase inhibitory potential of 2-phenoxy-N-substituted-acetamide derivatives. DOI: 10.2298/JSC150302055H (2015). View Source
